“Pyrido[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its various properties . It is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest .
The synthesis of “Pyrido[3,2-d]pyrimidin-4(3H)-one” involves the hydrolysis of protecting groups with either TFA or aqueous KOH to give 2-substituted 5-aminopyridine-4-carboxylic acids. These are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .
The molecular structure of “Pyrido[3,2-d]pyrimidin-4(3H)-one” has been analyzed in various studies . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .
The chemical reactions involving “Pyrido[3,2-d]pyrimidin-4(3H)-one” have been studied. For instance, it has been found that the compound can be converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones through a reaction with formamide or formamidine acetate .
The physical and chemical properties of “Pyrido[3,2-d]pyrimidin-4(3H)-one” have been analyzed in various studies .
Pyrido[3,2-d]pyrimidin-4(3H)-one is classified as a nitrogen-containing heterocycle. It is derived from the fusion of a pyridine ring with a pyrimidine structure. The compound can be synthesized through various methods, often involving the reaction of appropriate precursors under specific conditions. Its structural features contribute to its biological activity, particularly in inhibiting enzymes linked to cancer progression.
The synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one can be achieved through several methodologies:
Pyrido[3,2-d]pyrimidin-4(3H)-one features a fused bicyclic structure consisting of a pyridine ring (six-membered) and a pyrimidine ring (five-membered). The molecular formula is CHNO, indicating it contains seven carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom.
Pyrido[3,2-d]pyrimidin-4(3H)-one participates in various chemical reactions due to its functional groups:
The mechanism of action for Pyrido[3,2-d]pyrimidin-4(3H)-one primarily involves its role as an inhibitor of specific protein kinases implicated in cancer cell proliferation and survival:
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with IC values often in low micromolar ranges .
Pyrido[3,2-d]pyrimidin-4(3H)-one possesses several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and NMR spectroscopy provide insights into its functional groups and molecular structure.
Pyrido[3,2-d]pyrimidin-4(3H)-one has significant applications in medicinal chemistry:
Pyrido[3,2-d]pyrimidin-4(3H)-one represents a fused bicyclic heteroaromatic system where a pyridine ring is annulated with a pyrimidinone moiety at the [3,2-d] positions. The core structure (CAS# 37538-67-3) has the molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol [8]. This scaffold exhibits significant tautomeric equilibria, primarily between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. The lactam tautomer typically dominates in solid-state and physiological conditions due to its enhanced stability from intramolecular hydrogen bonding and aromaticity preservation. Computational studies reveal a planar conformation with bond lengths indicative of electron delocalization across both rings. The molecule's topological polar surface area (TPSA) is 58.9 Ų, suggesting moderate polarity, while its calculated logP value of 0.73 indicates balanced lipophilicity [8].
Table 1: Core Molecular Descriptors of Pyrido[3,2-d]pyrimidin-4(3H)-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₅N₃O | Base elemental composition |
Molecular Weight | 147.13 g/mol | Low MW favorable for drug-likeness |
Topological Polar SA (TPSA) | 58.9 Ų | Moderate polarity, influences membrane permeability |
Calculated logP | 0.73 | Balanced lipophilicity |
Hydrogen Bond Acceptors | 4 | Impacts solvation and protein binding |
Hydrogen Bond Donors | 1 (tautomer-dependent) | Critical for intermolecular interactions |
The electronic distribution within the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold is highly anisotropic. The pyrimidinone ring exhibits electron-deficient character at C2, C4, and C6 positions due to the electron-withdrawing carbonyl and adjacent nitrogen atoms, making these sites susceptible to nucleophilic attack. In contrast, the pyridine nitrogen (N3) and C5 position demonstrate relative electron richness, facilitating electrophilic substitution reactions. Sterically, the C7 hydrogen (adjacent to N3) experiences minimal crowding, while substitutions at C2 or C8 introduce significant steric constraints. The C8-methyl derivative (C₈H₇N₃O, MW 161.16 g/mol) exemplifies how alkyl groups alter electron density and steric accessibility, with the methyl group exerting a moderate +I effect and shielding the C7 position [10]. These features collectively govern regioselectivity in chemical modifications—nucleophiles preferentially attack C4/C6, while electrophiles target C5.
Pyridopyrimidine isomers exhibit distinct physicochemical and biological profiles governed by their fusion patterns. Unlike pyrido[3,4-d]pyrimidines, which show high susceptibility to aldehyde oxidase (AO)-mediated metabolism at C2 [4], the [3,2-d] isomer displays greater metabolic stability due to electronic shielding by the pyridine nitrogen. Pyrido[2,3-d]pyrimidines often serve as tyrosine kinase inhibitors (e.g., palbociclib) but face synthetic challenges in C4 functionalization [6]. In contrast, the [3,2-d] scaffold permits more versatile C4 modifications via electrophilic activation. The [4,3-d] isomers, studied for biopharmaceutical profiles, show higher aqueous solubility but reduced membrane permeability compared to [3,2-d] derivatives [2].
Table 2: Comparative Analysis of Key Pyridopyrimidine Isomers
Isomer | Fusion Position | Key Reactivity/Biological Features | Metabolic Vulnerability |
---|---|---|---|
Pyrido[3,2-d]pyrimidine | [3,2-d] | Versatile C4 functionalization; kinase inhibition potential | Low AO susceptibility |
Pyrido[2,3-d]pyrimidine | [2,3-d] | Established kinase inhibitors (e.g., palbociclib) [3] | CYP450 oxidation at C8 methyl |
Pyrido[3,4-d]pyrimidine | [3,4-d] | Prone to AO oxidation at C2; KDM inhibitors [4] | High AO clearance (blocked by C2-substitution) |
Pyrido[4,3-d]pyrimidine | [4,3-d] | Variable solubility; PDE-4 inhibition [2] | Moderate CYP450 involvement |
X-ray crystallography of closely related analogs (e.g., 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one) confirms near-perfect planarity between the pyridine and pyrimidinone rings, with dihedral angles <5° [10]. This planarity maximizes π-conjugation and facilitates stacking interactions with biological targets. The carbonyl oxygen (O4) and N3 hydrogen form strong intramolecular hydrogen bonds (N–H···O=C), stabilizing the lactam tautomer. In crystal lattices, molecules assemble into centrosymmetric dimers via intermolecular N–H···N hydrogen bonds involving N1 of the pyrimidine ring and the N3–H donor [10]. The C8-methyl group in substituted derivatives lies coplanar with the bicyclic system, minimizing steric disruption. These structural features correlate with protein-binding interactions observed in kinase inhibitors, where the planar scaffold intercalates into ATP-binding sites while the C4 carbonyl hydrogen-bonds with backbone amides.
Table 3: Crystallographic and Conformational Features
Parameter | Observation | Functional Implication |
---|---|---|
Ring Planarity | Dihedral angle <5° | Enhanced π-stacking with protein aromatic residues |
Intramolecular H-bond | N3–H···O4 (2.6–2.8 Å) | Lactam tautomer stabilization |
Intermolecular Dimerization | N3–H···N1 (2.9 Å) in crystals | Solid-state stability; influences solubility |
C8-Methyl Orientation | Coplanar with scaffold | Minimal steric perturbation; modulates electron density |
Pyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives mentioned:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: